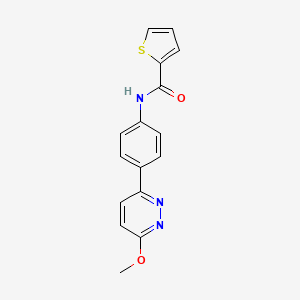

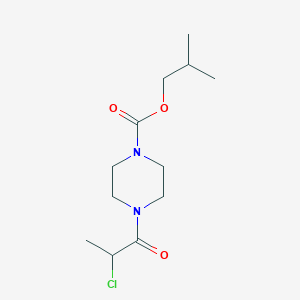

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are often used in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzotriazine ring attached to a benzoate group via a methyl link .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzotriazine derivatives are known to participate in a variety of chemical reactions, often serving as intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” have a molecular formula of C10H9N3O3 and an average mass of 219.197 Da .Aplicaciones Científicas De Investigación

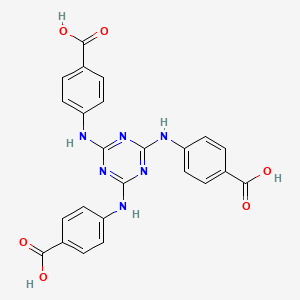

Mechanism of Antitumor Agents

The benzotriazine 1,4-dioxide class of anticancer drugs, which includes (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate, produces oxidizing radicals following one-electron reduction. This mechanism has been explored using analogs such as tirapazamine, demonstrating the formation of benzotriazinyl radicals capable of oxidizing DNA components, contributing to their antitumor activity (Anderson et al., 2003).

Environmental Impact and Pest Control

In agricultural contexts, specific formulations including benzotriazin-3(4H)-yl derivatives have been utilized for pest control, showcasing their versatility beyond medical applications. An example is their use to reduce cone midge numbers in Douglas-fir cones, highlighting a beneficial application in forestry and agricultural pest management (Johnson, 1964).

Advanced Materials and Luminescence

Compounds containing the benzotriazine core, such as those with 1,3,4-oxadiazole derivatives, have been synthesized for their luminescent properties. These materials are promising for applications in optoelectronics and display technologies due to their photoluminescent qualities, opening avenues in materials science for innovative device fabrication (Han et al., 2010).

Pharmacological Research and Development

The synthesis and evaluation of benzotriazin-3(4H)-yl derivatives in pharmacological research underscore their potential in developing new therapeutic agents. These efforts encompass the exploration of new synthetic pathways, molecular docking studies, and assessment of biological activities, contributing to the broader field of drug discovery and development (Rayes et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-20(2)27(24,25)13-9-7-12(8-10-13)17(23)26-11-21-16(22)14-5-3-4-6-15(14)18-19-21/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNBFDJDIAQMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)

![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)

![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2580603.png)